Cas no 818-57-5 (4-Pentenoic Acid Methyl Ester)

4-Pentenoic Acid Methyl Ester structure
4-Pentenoic Acid Methyl Ester structure
상품 이름:4-Pentenoic Acid Methyl Ester
CAS 번호:818-57-5
MF:C6H10O2
메가와트:114.142402172089
MDL:MFCD03990590
CID:702763
PubChem ID:543664

4-Pentenoic Acid Methyl Ester 화학적 및 물리적 성질

이름 및 식별자

    • 4-Pentenoic acid, methyl ester
    • methyl pent-4-enoate
    • Methyl 4-pentenoate
    • Allylacetic acid methyl ester
    • 4-Pentenoic acid methyl ester
    • Methyl allylacetate
    • EN300-100649
    • Q27278732
    • DA-41292
    • AT23749
    • methyl-4-pentenoate
    • FEMA No. 4353
    • Methyl 4-pentenoate #
    • DTXCID60153864
    • MFCD03990590
    • CHEBI:173394
    • DTXSID60231373
    • pent-4-enoic acid methyl ester
    • methylpent-4-enoate
    • AB16906
    • SCHEMBL13123544
    • BS-23625
    • AKOS017326482
    • Methyl 4-pentenoate [FHFI]
    • Methyl 4-pentenoate, >=95.0% (GC)
    • SCHEMBL514725
    • 818-57-5
    • LMFA07010954
    • G48IPZ8O71
    • UNII-G48IPZ8O71
    • CS-0187527
    • 4-Pentenoic Acid Methyl Ester
    • MDL: MFCD03990590
    • 인치: 1S/C6H10O2/c1-3-4-5-6(7)8-2/h3H,1,4-5H2,2H3
    • InChIKey: SHCSFZHSNSGTOP-UHFFFAOYSA-N
    • 미소: O=C(CCC=C)OC

계산된 속성

  • 정밀분자량: 114.068079557g/mol
  • 동위원소 질량: 114.068079557g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 86.5
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 26.3Ų

실험적 성질

  • 밀도: 0.904
  • 비등점: 96.2°C at 760 mmHg
  • 플래시 포인트: 화씨 온도: 84.2°f
    섭씨: 29 ° c
  • 굴절률: n20/D 1.415
    n20/D 1.415
  • PSA: 26.30000
  • LogP: 1.12560
  • FEMA: 4353 | METHYL 4-PENTENOATE

4-Pentenoic Acid Methyl Ester 보안 정보

  • 기호: GHS02 GHS07
  • 신호어:Warning
  • 피해 선언: H226-H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:UN 3272 3 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 10-36
  • 보안 지침: 26
  • 포카표 F사이즈:10-23
  • 위험물 표지: Xi

4-Pentenoic Acid Methyl Ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258197-25g
Methyl pent-4-enoate
818-57-5 98%
25g
¥841.00 2024-07-28
Enamine
EN300-100649-10.0g
methyl pent-4-enoate
818-57-5 95%
10g
$480.0 2023-06-10
TRC
P227415-25000mg
4-Pentenoic Acid Methyl Ester
818-57-5
25g
$1470.00 2023-05-17
eNovation Chemicals LLC
Y1046058-100g
Methyl 4-pentenoate
818-57-5 95.0%
100g
$850 2023-05-17
Enamine
EN300-100649-0.05g
methyl pent-4-enoate
818-57-5 95%
0.05g
$21.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258197-5g
Methyl pent-4-enoate
818-57-5 98%
5g
¥204.00 2024-07-28
Enamine
EN300-100649-0.1g
methyl pent-4-enoate
818-57-5 95%
0.1g
$32.0 2023-10-28
Chemenu
CM255150-10g
Methyl pent-4-enoate
818-57-5 95%
10g
$655 2024-07-23
Chemenu
CM255150-25g
Methyl pent-4-enoate
818-57-5 95%
25g
$1122 2024-07-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
49661-1G-1g
4-Pentenoic Acid Methyl Ester
818-57-5
1g
¥1204.52 2023-12-05

4-Pentenoic Acid Methyl Ester 합성 방법

Synthetic Routes 1

반응 조건
참조
Synthesis of 5,5-dichloro-4-pentenoic acid by the Wittig reaction with bromotrichloromethane and triphenylphosphine
Taylor, Wesley G., Journal of Organic Chemistry, 1981, 46(21), 4290-2

Synthetic Routes 2

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride
참조
Methyl Diazoacetate
Droste, James J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux; reflux → rt
참조
Synthesis and Characterization of Hypervalent Pentacoordinate Carbon Compounds Bearing a 7-6-7-Ring Skeleton
Yamamoto, Yohsuke ; et al, Chemistry - A European Journal, 2023, 29(9),

Synthetic Routes 4

반응 조건
참조
Homolytic intramolecular displacements. I. Study of the decomposition of tert-butyl 4-peroxypentenoate in cycloalkanes. Synthesis of 5-cycloalkyl-4-pentanolides
Maillard, B.; et al, Tetrahedron, 1984, 40(18), 3531-7

Synthetic Routes 5

반응 조건
참조
Process for the preparation of alkyl pentenoates
, Germany, , ,

Synthetic Routes 6

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt → 70 °C; 70 °C; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Ester Functional Epoxide Monomers for Random and Gradient Poly(ethylene glycol) Polyelectrolytes with Multiple Carboxylic Acid Moieties
Linker, Olga; et al, Macromolecules (Washington, 2020, 53(9), 3524-3534

Synthetic Routes 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone
참조
Stereospecific synthesis of EET metabolites via Suzuki-Miyaura coupling
Falck, J. R.; et al, Tetrahedron Letters, 2001, 42(41), 7211-7212

Synthetic Routes 8

반응 조건
1.1 Reagents: Boric acid (H3BO3)
참조
Malonic to acetic ester transformation by boric acid
Ho, Tse-Lok, Synthetic Communications, 1979, 9(7), 609-11

Synthetic Routes 9

반응 조건
1.1 Reagents: Ozone
참조
An efficient general synthesis of ω-olefinic methyl esters
Scarborough, Robert M. Jr.; et al, Tetrahedron Letters, 1977, (50), 4361-4

Synthetic Routes 10

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride
참조
Methyl diazoacetate
Droste, James J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-4

Synthetic Routes 11

반응 조건
참조
Procedure for the preparation of 4-pentenoic acid esters from 5-methylbutyrolactone and alkanols
, Federal Republic of Germany, , ,

Synthetic Routes 12

반응 조건
1.1 Catalysts: 2-Hydroxy-3-[3-(trihydroxysilyl)propoxy]-1-propanesulfonic acid (silica gel supported) Solvents: Methanol ;  30 min, 75 psi, 110 °C
참조
Efficient flow Fischer esterification of carboxylic acids with alcohols using sulfonic acid-functionalized silica as supported catalyst
Furuta, Akihiro; et al, Bulletin of the Chemical Society of Japan, 2017, 90(5), 607-612

Synthetic Routes 13

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
참조
New Routes to enantioenriched substances through small organic molecules
Boschi, Francesca, 2009, , ,

Synthetic Routes 14

반응 조건
참조
Intramolecular homolytic substitution. 9. Mechanism of induced decomposition of tert-butyl perpent-4-enoate in hydrogen donor solvent
Maillard, B.; et al, New Journal of Chemistry, 1987, 11(1), 7-13

Synthetic Routes 15

반응 조건
1.1 Catalysts: Palladium (D717 anion exchange resin bound) Solvents: Acetone
참조
Catalytic performance and structure of the ion-exchange resin-supported palladium(0) catalyst in coupling reaction of organotin and organic halides
Liu, Baodian; et al, Cuihua Xuebao, 1994, 15(2), 85-90

Synthetic Routes 16

반응 조건
참조
Lithium ammonia reductions of 2-thiophenecarboxylic acids
Blenderman, Walter G.; et al, Journal of Organic Chemistry, 1983, 48(19), 3206-13

Synthetic Routes 17

반응 조건
참조
Preparation of pentenoic acid C1-4 alkyl esters
, Federal Republic of Germany, , ,

Synthetic Routes 18

반응 조건
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Ferrous oxide ,  Palladium ,  Ferrous sulfate ,  Graphite ,  Palladium, bis(acetonitrile)dichloro- ,  Graphene (oxide) Solvents: Methanol ;  8 h, 60 °C
참조
Palladium complex immobilized on graphene oxide-magnetic nanoparticle composites for ester synthesis by aerobic oxidative esterification of alcohols
Verma, Sanny; et al, Applied Catalysis, 2015, 489, 17-23

Synthetic Routes 19

반응 조건
참조
Butanedicarboxylic acid
, Japan, , ,

Synthetic Routes 20

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol
참조
Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications
Kuijpers, Brian Hubert Margaretha, 2008, , ,

Synthetic Routes 21

반응 조건
1.1 Catalysts: Palladium chloride ,  Chitosan (silica-supported) Solvents: Acetone ;  18 - 25 h, reflux
참조
Catalytic performance of silica-supported chitosan-Pd(II) in coupling reaction of organotins and α-halogenated acid ester
Wu, Chun; et al, Huaxue Yu Nianhe, 2004, 26(5), 258-259

Synthetic Routes 22

반응 조건
참조
Procedure for the preparation of esters of alkenecarboxylic acids
, Federal Republic of Germany, , ,

Synthetic Routes 23

반응 조건
1.1 Reagents: Thallium(I) acetate Catalysts: Palladium(1+), (η3-2-propenyl)(N,N,N′,N′-tetramethyl-1,2-ethanediamine-N,N′)-, a… Solvents: Dichloromethane
참조
Nucleophilic attack on the central allyl carbon of η3-allyl complexes of palladium and platinum. Synthesis of cyclopropanes from allylic electrophiles and silyl enolates
Formica, M.; et al, Journal of Molecular Catalysis, 1993, 84(3), 239-51

Synthetic Routes 24

반응 조건
1.1 Catalysts: Phosphoric acid ;  5 h, 85 - 135 °C; 8 h, 135 °C
참조
Preparation of 4-pentenoic acid
, China, , ,

Synthetic Routes 25

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl chlorophosphate Solvents: Hexamethylphosphoramide
1.3 Reagents: Triethylamine
참조
Claisen rearrangements of enol phosphates
Funk, Raymond L.; et al, Journal of the American Chemical Society, 1993, 115(19), 8847-8

Synthetic Routes 26

반응 조건
참조
Homolytic intramolecular displacements. I. Study of the decomposition of tert-butyl 4-peroxypentenoate in cycloalkanes. Synthesis of 5-cycloalkyl-4-pentanolides
Maillard, B.; et al, Tetrahedron, 1984, 40(18), 3531-7

Synthetic Routes 27

반응 조건
참조
Separation of methyl 4-pentenoate from mixtures containing methyl 3-pentenoate
, Federal Republic of Germany, , ,

4-Pentenoic Acid Methyl Ester Raw materials

4-Pentenoic Acid Methyl Ester Preparation Products

4-Pentenoic Acid Methyl Ester 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:818-57-5)Methyl pent-4-enoate
A904783
순결:99%/99%
재다:5g/25g
가격 ($):194.0/486.0